2-[(2-Ethylhexyl)amino]ethanol
Description
Contextualization of 2-[(2-Ethylhexyl)amino]ethanol within Secondary Aminoalcohol Chemistry
This compound belongs to the class of organic molecules known as secondary aminoalcohols. These compounds are characterized by the presence of both a secondary amine (-NH-) group and a hydroxyl (-OH) group. This bifunctionality makes them versatile building blocks and intermediates in organic synthesis. The amine group provides basicity and nucleophilicity, while the hydroxyl group can participate in esterification, etherification, and oxidation reactions.
Secondary aminoalcohols are foundational in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. They can be synthesized through various methods, such as the alkylation of primary amines with alcohols or the reductive amination of aldehydes. organic-chemistry.org The specific structure of this compound, featuring an ethanolamine (B43304) backbone N-substituted with a 2-ethylhexyl group, positions it as a molecule with amphiphilic character—possessing both water-loving (hydrophilic) and oil-loving (hydrophobic) properties.
Academic Significance of Branched-Chain Aminoalcohols in Specialized Synthetic Applications
The "2-ethylhexyl" portion of the molecule is a branched eight-carbon alkyl chain. The presence of this branched structure is of considerable academic and industrial significance. Unlike their linear counterparts, branched chains introduce steric hindrance, which can influence reaction pathways and selectivity in chemical synthesis. A key physical characteristic imparted by the 2-ethylhexyl group is the inhibition of crystallization. wikipedia.org This property is crucial in applications requiring a substance to remain liquid over a wide temperature range, such as in specialized lubricants and plasticizers. wikipedia.org
In the context of surfactants and corrosion inhibitors, the branched structure affects how the molecules pack at interfaces, such as metal-liquid or oil-water boundaries. nih.govresearchgate.net This can lead to unique surface activity, lower foaming properties, and enhanced efficiency in preventing corrosion compared to linear-chain analogues. nih.govnih.gov The study of derivatives from 2-ethylhexanol, the parent alcohol of the alkyl group, has shown that this branched hydrophobe can be used to create effective, low-foaming nonionic surfactants. nih.govresearchgate.net
Overview of Current and Prospective Research Trajectories for this compound
Given its structural features, research into this compound and related compounds is exploring several specialized applications. The primary areas of investigation are driven by the combined properties of the aminoalcohol head and the branched alkyl tail.
Corrosion Inhibition: Aminoalcohols are widely investigated as corrosion inhibitors for various metals and alloys, particularly in acidic environments. bohrium.com They function by adsorbing onto the metal surface, forming a protective layer that shields the metal from corrosive agents. nih.govresearchgate.net The amine and hydroxyl groups can act as adsorption centers, while the hydrophobic alkyl chain repels water. The branched nature of the 2-ethylhexyl group can enhance this protective barrier by creating a more disordered and less permeable film at the metal-solution interface. nih.gov
Surfactants and Emulsifiers: The amphiphilic nature of this compound makes it a candidate for use as a surfactant or emulsifying agent. The 2-ethylhexyl group provides the necessary hydrophobicity, while the aminoalcohol group provides hydrophilicity. Research into 2-ethylhexanol derivatives has demonstrated their potential in creating innovative surfactants with unique interfacial properties. mdpi.com These surfactants are noted for their effectiveness as wetting agents and their potential to compete with conventional preparations. mdpi.com
Synthesis of Functional Materials: Aminoalcohols are also utilized in the synthesis of functional materials, such as nanoparticles and catalysts. They can act as stabilizing agents, controlling the growth and preventing the agglomeration of nanoparticles. nih.govresearchgate.net Furthermore, the bifunctional nature of this compound allows it to be a precursor in the synthesis of more complex molecules, such as chiral ligands for asymmetric catalysis or as building blocks for functional polymers and coatings. organic-chemistry.orgmdpi.com
Physicochemical Data
Precise experimental data for this compound is not widely available in public literature. The table below presents data for the parent compounds and a closely related tertiary amine, 2-[bis(2-ethylhexyl)amino]ethanol, to provide context for its expected properties.
| Property | 2-Ethylhexanol wikipedia.org | Ethanolamine | 2-[bis(2-ethylhexyl)amino]ethanol chemicalbook.com |
| CAS Number | 104-76-7 | 141-43-5 | 101-07-5 |
| Molecular Formula | C₈H₁₈O | C₂H₇NO | C₁₈H₃₉NO |
| Molar Mass | 130.23 g/mol | 61.08 g/mol | 285.51 g/mol |
| Appearance | Colorless liquid | Colorless, viscous liquid | - |
| Boiling Point | 180-186 °C | 170 °C | 427.93 °C (estimate) |
| Melting Point | -76 °C | 10.3 °C | - |
| Density | 0.833 g/mL | 1.012 g/mL | 0.9150 (estimate) |
| Solubility in Water | Poorly soluble | Miscible | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61993-95-1 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-(2-ethylhexylamino)ethanol |
InChI |
InChI=1S/C10H23NO/c1-3-5-6-10(4-2)9-11-7-8-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
MJROZKLSHJICLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Ethylhexyl Amino Ethanol and Analogous Aminoalcohols
Direct Synthetic Routes to 2-[(2-Ethylhexyl)amino]ethanol
The most direct and atom-economical approach to synthesizing this compound involves the reaction of 2-ethylhexylamine (B116587) with an appropriate C2-synthon, typically an epoxide. This method, known as aminolysis of epoxides, is a well-established and versatile transformation in organic synthesis. tandfonline.comopenaccessjournals.comrroij.com The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of the corresponding β-aminoalcohol.
The reaction of 2-ethylhexylamine with ethylene (B1197577) oxide directly yields this compound. This process is often carried out under various conditions, including neat (solvent-free) or in the presence of a suitable solvent. The choice of reaction conditions can significantly influence the reaction rate and selectivity.
Precursor-Based Synthesis Strategies
In addition to direct routes, this compound and its analogs can be prepared through strategies that involve the synthesis of key precursors followed by their conversion to the final product. These methods offer greater flexibility and control over the stereochemistry of the final molecule.
Amination Reactions in β-Aminoalcohol Synthesis
The synthesis of β-aminoalcohols is frequently achieved through the ring-opening of epoxides with amines. openaccessjournals.comrroij.com This reaction is a powerful tool for constructing the 1,2-aminoalcohol motif present in numerous important molecules.
Various catalysts have been developed to enhance the efficiency and selectivity of the aminolysis of epoxides. Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack. For instance, Zinc(II) perchlorate (B79767) hexahydrate has been reported as a highly efficient catalyst for the ring-opening of epoxides with amines, affording β-aminoalcohols in high yields under solvent-free conditions. organic-chemistry.org This catalytic system demonstrates excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org Other metal-based catalysts, such as those involving bismuth, have also been shown to be effective. researchgate.net Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) can also catalyze the ring-opening of epoxides with amines in water, providing an environmentally friendly approach. researchgate.netrsc.org
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Zinc(II) Perchlorate Hexahydrate | Solvent-free | High yield, excellent chemo-, regio-, and stereoselectivity | organic-chemistry.org |
| (C4H12N2)2[BiCl6]Cl·H2O | Solvent-free, room temperature | Efficient, rapid, reusable catalyst | researchgate.net |
| DABCO or Et3N | In water | Mild conditions, good to excellent yields | researchgate.netrsc.org |
Interestingly, the aminolysis of epoxides can also proceed efficiently without a catalyst, particularly when using specific solvent systems. The use of water as a solvent has been shown to promote the mild aminolysis of various epoxides, resulting in high selectivity and excellent yields of β-aminoalcohols. organic-chemistry.orgorganic-chemistry.org This catalyst-free approach in water is not only environmentally benign but also offers a simple and effective protocol. organic-chemistry.org Polar mixed solvent systems have also been demonstrated to enable the efficient and regioselective synthesis of β-aminoalcohols from a variety of epoxides and primary amines in the absence of any catalyst. organic-chemistry.org
| Solvent System | Key Features | Reference |
|---|---|---|
| Water | Mild conditions, high selectivity, excellent yields, environmentally friendly | organic-chemistry.orgorganic-chemistry.org |
| Polar Mixed Solvents | Efficient, regioselective, catalyst-free | organic-chemistry.org |
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex aminoalcohols. In the ring-opening of unsymmetrical epoxides, the nucleophilic amine can attack either of the two carbon atoms. The regioselectivity is influenced by steric and electronic factors of the epoxide and the nucleophile, as well as the reaction conditions. Generally, under neutral or basic conditions, the amine attacks the less sterically hindered carbon atom (SN2-type reaction). youtube.com Conversely, under acidic conditions, the attack may favor the more substituted carbon due to the stabilization of the partial positive charge in the transition state. youtube.com
Stereoselective amination is crucial for the synthesis of enantiomerically pure aminoalcohols. Asymmetric C-H amination reactions, often employing sophisticated catalyst systems, have emerged as a powerful strategy. nih.govacs.orgresearchgate.netresearchgate.net These methods can introduce a nitrogen functionality into a C-H bond with high levels of regio- and enantioselectivity, providing access to chiral β-aminoalcohols from readily available alcohol precursors. nih.govresearchgate.netresearchgate.net
Chiral Synthesis of 2-Ethylhexylamine Precursors via Asymmetric Transformations (e.g., Asymmetric Favorskii Rearrangement)
The chirality of the final aminoalcohol can also be introduced through the synthesis of a chiral amine precursor. The asymmetric synthesis of 2-ethylhexylamine provides a key building block for obtaining enantiomerically pure this compound.
The Favorskii rearrangement, a well-known reaction of α-halo ketones with a base, can be adapted for asymmetric synthesis. tandfonline.comwikipedia.org The asymmetric Favorskii rearrangement of optically active α-haloketones, derived from chiral starting materials, with amines can yield chiral amides. tandfonline.com These chiral amides can then be converted into the corresponding chiral amines, such as (S)-2-ethylhexylamine, through reduction. tandfonline.com For example, a chiral amide can be reduced with a reagent like borane-tetrahydrofuran (B86392) complex (BH3-THF) to give the corresponding benzylamine (B48309) derivative, which is then subjected to catalytic reduction to yield the desired chiral amine with good enantiomeric excess. tandfonline.com
This approach demonstrates the power of asymmetric transformations in preparing chiral precursors for the synthesis of complex and valuable molecules.
Reductive Amination and Other Reduction-Based Syntheses of Aminoalcohols
Reductive amination stands as a cornerstone for the synthesis of amines, including aminoalcohols like this compound. This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.orgmdma.ch The direct synthesis of this compound can be achieved through the reductive amination of 2-ethylhexanal (B89479) with ethanolamine (B43304).
The reaction proceeds by the initial formation of a hemiaminal intermediate from the reaction of 2-ethylhexanal and ethanolamine. This is followed by dehydration to yield an imine, which is subsequently reduced in situ. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, like sodium cyanoborohydride (NaBH₃CN), being common choices due to their selectivity. libretexts.org Catalytic hydrogenation over transition metal catalysts such as nickel, palladium, or platinum is also a viable and widely used method. mdma.chniscpr.res.in
For instance, the reductive alkylation of ethanolamine with benzaldehyde (B42025) has been successfully carried out using a copper chromite catalyst under hydrogen pressure. niscpr.res.in This demonstrates the feasibility of using transition metal catalysts for the N-alkylation of ethanolamine with aldehydes. The general conditions for such reactions often involve moderate temperatures and pressures to ensure efficient conversion and minimize side reactions. niscpr.res.in
Another reduction-based approach to aminoalcohols involves the reduction of α-amino acids or their corresponding esters. While not a direct route to N-alkylated aminoalcohols like this compound, it is a fundamental method for producing the parent aminoalcohol scaffold. stackexchange.comresearchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the carboxylic acid or ester functionality to an alcohol. stackexchange.com Milder and more selective reagent systems, such as sodium borohydride in the presence of iodine (NaBH₄/I₂), have also been developed to achieve this transformation, offering advantages in terms of safety and functional group tolerance. stackexchange.com
| Method | Starting Materials | Key Reagents/Catalysts | Product |
| Reductive Amination | 2-Ethylhexanal, Ethanolamine | NaBH₃CN, H₂, Ni/Pd/Pt | This compound |
| Reductive Alkylation | Ethanolamine, Benzaldehyde | Copper chromite, H₂ | N-Benzylethanolamine |
| Amino Acid Reduction | α-Amino acid | LiAlH₄, NaBH₄/I₂ | β-Aminoalcohol |
Gabriel Synthesis Analogs for Aminoalcohol Moieties
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered in direct alkylation of ammonia (B1221849). wikipedia.orgmasterorganicchemistry.comlibretexts.orgnumberanalytics.comchemistrysteps.com The traditional method utilizes potassium phthalimide (B116566) as an ammonia surrogate, which undergoes N-alkylation with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnumberanalytics.comchemistrysteps.com Subsequent cleavage of the resulting N-alkylphthalimide, typically with hydrazine (B178648) (the Ing-Manske procedure) or under acidic or basic conditions, liberates the primary amine. wikipedia.orgmasterorganicchemistry.com
To synthesize an aminoalcohol like this compound using a Gabriel-type strategy, one would start with a suitable halo-alcohol. For example, 2-chloroethanol (B45725) could be reacted with potassium phthalimide to form N-(2-hydroxyethyl)phthalimide. The hydroxyl group in this intermediate could then be activated, for instance, by conversion to a tosylate or mesylate, to facilitate a subsequent nucleophilic substitution with a 2-ethylhexylamine. Alternatively, a more direct but less common approach would involve the direct alkylation of a pre-formed aminoalcohol with an alkyl halide, though this risks overalkylation.
The Gabriel synthesis is generally limited to primary alkyl halides, as secondary halides often lead to elimination side reactions. wikipedia.org This limitation is important to consider when designing syntheses for more complex aminoalcohol analogs.
| Step | Reactants | Product | Notes |
| 1. N-Alkylation | Potassium phthalimide, 2-Chloroethanol | N-(2-hydroxyethyl)phthalimide | Classic Gabriel reaction with a halo-alcohol. |
| 2. Cleavage | N-Alkylphthalimide, Hydrazine | Primary amine | The Ing-Manske procedure is a common method for deprotection. wikipedia.org |
Derivatization and Functionalization in the Synthesis of this compound Analogues
Application of Protecting Group Chemistry (e.g., Fmoc Protection)
In the multi-step synthesis of complex aminoalcohol analogs, the strategic use of protecting groups is often essential to prevent unwanted side reactions. The fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines due to its stability under acidic and hydrogenolytic conditions and its facile removal with a mild base, typically a secondary amine like piperidine. total-synthesis.com
The amino group of this compound or a similar aminoalcohol can be protected by reacting it with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com This Fmoc-protected intermediate can then undergo further transformations at the hydroxyl group without affecting the amine. For example, the hydroxyl group could be oxidized or converted to a leaving group for subsequent nucleophilic substitution.
The orthogonality of the Fmoc group with acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group allows for selective deprotection and functionalization of different parts of a molecule. total-synthesis.com This is particularly valuable in the synthesis of polyfunctional molecules. The synthesis of Fmoc-protected β-amino alcohols has been demonstrated through the reduction of Fmoc-α-amino acyl azides, highlighting the compatibility of the Fmoc group with reductive conditions using reagents like NaBH₄. niscpr.res.in
Nucleophilic Substitution Reactions for Tailored Functionalization
Nucleophilic substitution reactions provide a powerful tool for the tailored functionalization of the hydroxyl group in this compound and its analogs. The hydroxyl group is a poor leaving group itself, so it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide.
This activation is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. masterorganicchemistry.com This allows for the introduction of various functional groups, such as azides, cyanides, or other alkyl or aryl groups, at the position of the original hydroxyl group.
Chemical Reactivity and Mechanistic Studies of 2 2 Ethylhexyl Amino Ethanol
Reactivity of the Secondary Amine Functionality
The secondary amine in 2-[(2-Ethylhexyl)amino]ethanol is a key center of reactivity, characterized by its nucleophilicity and its ability to participate in hydrogen bonding.
Reactions with Carboxylic Acids, Activated Esters (e.g., NHS Esters), and Carbonyl Compounds (e.g., Ketones, Aldehydes)
The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile, enabling it to react with a variety of electrophilic partners.
Carboxylic Acids: In the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), or through the formation of a more reactive acyl halide, this compound reacts with carboxylic acids to form stable tertiary amides. jackwestin.com This reaction, a form of nucleophilic acyl substitution, involves the attack of the secondary amine on the carbonyl carbon of the carboxylic acid (or its activated form), leading to the displacement of the hydroxyl group and the formation of a new carbon-nitrogen bond. libretexts.org The direct reaction without a coupling agent is often difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com
Activated Esters (NHS Esters): N-Hydroxysuccinimide (NHS) esters are highly reactive intermediates commonly used for bioconjugation and labeling. The secondary amine of this compound can efficiently react with NHS esters in a process that is highly dependent on pH. nih.govlumiprobe.com The reaction is typically carried out in buffers at a pH range of 7.2 to 9. thermofisher.com At these pH levels, the amine is sufficiently deprotonated to act as a strong nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. lumiprobe.comthermofisher.com The rate of this reaction is competitive with the hydrolysis of the NHS ester, which also increases at higher pH. thermofisher.com
Table 1: Summary of Reactions at the Secondary Amine Functionality
| Reactant Class | Product | General Conditions |
|---|---|---|
| Carboxylic Acids | Tertiary Amide | Requires activating agent (e.g., DCC) jackwestin.com |
| Activated Esters (NHS Esters) | Tertiary Amide | pH 7.2-9, aqueous or mixed organic/aqueous solvent lumiprobe.comthermofisher.com |
| Aldehydes/Ketones | Enamine | Acid or base catalysis centre-univ-mila.dz |
Intermolecular Interactions and Hydrogen Bonding Capabilities
The this compound molecule possesses both a hydrogen bond donor (the N-H group of the secondary amine and the O-H of the hydroxyl) and hydrogen bond acceptors (the lone pairs on the nitrogen and oxygen atoms). nih.govpearson.com This allows it to form extensive intermolecular hydrogen bonds. youtube.comyoutube.com In the pure liquid state, molecules can associate to form dimers or larger aggregates. nih.gov For instance, studies on similar amino alcohols show the formation of stable cyclic dimers through intermolecular O-H···N hydrogen bonds. nih.gov These strong intermolecular forces contribute to a higher boiling point and viscosity compared to non-hydrogen-bonding compounds of similar molecular weight. The presence of both donor and acceptor sites also influences its solubility in protic solvents like water and alcohols. pearson.com
Reactivity of the Hydroxyl Functionality
The primary hydroxyl group (-CH₂OH) is another site of significant chemical reactivity, primarily involving oxidation and derivatization reactions.
Oxidation Reactions Leading to Carbonyls or Carboxylic Acids
The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. centre-univ-mila.dzlibretexts.org
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are effective for this transformation. youtube.comyoutube.com To prevent further oxidation to the carboxylic acid, the aldehyde product is often removed from the reaction mixture as it forms, for example, by distillation. libretexts.org
Oxidation to Carboxylic Acids: Strong oxidizing agents, typically in aqueous media, will oxidize the primary alcohol directly to a carboxylic acid. youtube.comyoutube.com Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from sodium or potassium dichromate and sulfuric acid), or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). libretexts.orggoogle.com The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further under these strong conditions. libretexts.org
Table 2: Oxidation Products of the Hydroxyl Functionality
| Oxidizing Agent | Product | Typical Reaction Type |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild Oxidation youtube.com |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Mild Oxidation youtube.com |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong Oxidation youtube.com |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Carboxylic Acid | Strong Oxidation libretexts.orggoogle.com |
Derivatization for the Introduction of Diverse Reactive Functional Groups
The hydroxyl group serves as a versatile handle for introducing a wide array of other functional groups, significantly expanding the synthetic utility of this compound.
Esterification: The hydroxyl group reacts with carboxylic acids or, more readily, with acyl chlorides or acid anhydrides to form esters. libretexts.org This reaction is often catalyzed by a strong acid (Fischer esterification) or carried out in the presence of a base (like pyridine) to neutralize the acid byproduct when using acyl chlorides. jackwestin.com
Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide, a better leaving group, facilitating nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to the corresponding alkyl chlorides and bromides, respectively.
Formation of Ethers (Williamson Ether Synthesis): By first deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form an alkoxide, the resulting nucleophile can react with an alkyl halide to form an ether. This provides a pathway to attach a variety of different alkyl or aryl groups to the oxygen atom.
Such derivatization strategies are fundamental in modifying molecules to impart specific properties or to prepare them for subsequent coupling reactions. nih.gov
Complexation Chemistry and Coordination Behavior
As a bidentate ligand, this compound possesses two potential coordination sites: the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group. This N,O-donor set allows it to act as a chelating agent, forming stable complexes with a variety of metal ions.
The molecule can coordinate to a central metal ion, forming a thermodynamically stable five-membered chelate ring. The formation of such complexes can be confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, where shifts in the stretching frequencies of the N-H and O-H bonds upon coordination to the metal are observed. scirp.org The coordination behavior is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The steric bulk of the 2-ethylhexyl group may also influence the geometry and stability of the resulting metal complexes. This chelation ability is a common feature among amino alcohols and is exploited in various applications, including catalysis and materials science. scirp.org
Formation of Metal-Organic Complexes (e.g., for Corrosion Inhibition Applications)
The efficacy of this compound as a corrosion inhibitor stems from its ability to form stable metal-organic complexes on the surface of metals. This process involves the adsorption of the molecule onto the metal, effectively creating a protective barrier that isolates the metal from the corrosive environment. The mechanism of this inhibition is multifaceted and involves the interplay of the molecule's structural features.
The lone pair of electrons on the nitrogen atom of the secondary amine group and the lone pairs on the oxygen atom of the hydroxyl group are key to the molecule's function. These electron-rich centers can coordinate with vacant d-orbitals of metal atoms on the surface, leading to the formation of a protective film. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
Physisorption: This involves weaker, electrostatic interactions between the charged metal surface and the polar functional groups of the inhibitor molecule.
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal, resulting in the formation of a coordinate covalent bond.
The 2-ethylhexyl group, being a bulky and hydrophobic alkyl chain, also plays a crucial role. It contributes to the formation of a dense, non-polar layer that repels water and other corrosive agents from the metal surface. This steric hindrance further enhances the protective efficiency of the adsorbed film.
Illustrative Data on Corrosion Inhibition by a Related Amino Alcohol:
Table 1: Corrosion Inhibition Efficiency of 2-Dimethylaminoethanol (DMAE) on Stainless Steel in 1 M HCl
| Inhibitor Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|
| 0.01 | 298 | 55.0 |
| 0.05 | 298 | 62.5 |
| 0.10 | 298 | 70.0 |
| 0.01 | 333 | 50.2 |
| 0.05 | 333 | 58.1 |
| 0.10 | 333 | 63.6 |
Data derived from studies on 2-dimethylaminoethanol and is for illustrative purposes only.
Interactions with Inorganic Salts and Chelate Formation (e.g., with Sodium Carbonate for related aminoalcohols)
The reactivity of this compound extends to its interactions with inorganic salts, which can lead to the formation of chelate complexes. Chelation is a process where a single ligand binds to a central metal ion at two or more points, forming a ring structure. Amino alcohols are effective chelating agents due to the presence of both nitrogen and oxygen donor atoms. africaresearchconnects.comysu.am
The interaction with a metal salt typically involves the displacement of the salt's anion by the amino alcohol. The nitrogen of the amino group and the oxygen of the hydroxyl group can then coordinate with the metal ion. The stability of the resulting chelate is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the structure of the ligand. The 2-ethylhexyl group in this compound can influence the solubility and stability of these complexes in various solvents.
In synthetic procedures involving amines, an inorganic base like sodium carbonate (Na₂CO₃) is often employed. chemicalforums.comcommonorganicchemistry.com Sodium carbonate can act as a proton scavenger, neutralizing any acids that may be formed during a reaction, thereby driving the reaction to completion. commonorganicchemistry.comyoutube.com For instance, in the alkylation of an amine, where an amine is reacted with an alkyl halide, a hydrohalic acid is produced as a byproduct. Sodium carbonate can neutralize this acid, preventing the protonation of the starting amine and allowing it to remain as a nucleophile. chemicalforums.com
While direct studies on the interaction of this compound with sodium carbonate in chelation reactions are not extensively documented, the general principles of amine chemistry suggest that sodium carbonate would facilitate reactions by maintaining a basic pH, which is often conducive to the formation of metal-amino alcohol complexes. youtube.com
Table 2: Functional Groups Involved in Chelation
| Functional Group in this compound | Donor Atom | Role in Chelation |
|---|---|---|
| Secondary Amine (-NH) | Nitrogen (N) | Donates a lone pair of electrons to the metal ion. |
Catalytic Applications and Contributions of 2 2 Ethylhexyl Amino Ethanol
Organocatalysis and Base Catalysis in Organic Transformations
In the realm of organocatalysis, tertiary amines and aminoalcohols are recognized for their ability to act as base catalysts. These catalysts can deprotonate a variety of substrates, thereby increasing their nucleophilicity and facilitating a range of organic reactions. The catalytic activity of compounds like 2-[(2-Ethylhexyl)amino]ethanol stems from the lone pair of electrons on the nitrogen atom, which can abstract a proton from a substrate.
Detailed Research Findings:
Research on N-substituted aminoethanols has demonstrated their potential in various base-catalyzed reactions. For instance, in reactions such as the Michael addition, aldol (B89426) condensation, and Knoevenagel condensation, the basicity of the tertiary amine is crucial for catalytic efficiency. The presence of the hydroxyl group can also play a role, potentially participating in hydrogen bonding interactions that can stabilize transition states and influence the stereochemical outcome of the reaction.
| Organic Transformation | Role of Tertiary Aminoalcohol | Potential Influence of 2-Ethylhexyl Group |
|---|---|---|
| Michael Addition | Base catalyst to generate the nucleophile (enolate). | Steric hindrance may affect the approach of the substrate to the active site. |
| Aldol Condensation | Base catalyst for enolate formation. | May influence diastereo- and enantioselectivity. |
| Knoevenagel Condensation | Base catalyst to deprotonate the active methylene (B1212753) compound. | Could impact reaction rates due to steric bulk. |
Ligand Design and Application in Transition Metal Catalysis
The nitrogen and oxygen atoms in this compound can act as donor atoms, allowing it to function as a ligand in transition metal catalysis. By coordinating to a metal center, it can modify the metal's electronic and steric properties, thereby influencing the catalytic activity and selectivity of the resulting complex. Aminoalcohols are known to form stable chelate complexes with a variety of transition metals.
Detailed Research Findings:
The design of ligands is a cornerstone of transition metal catalysis. While specific complexes of this compound are not extensively documented in catalytic literature, the broader class of N,O-bidentate ligands derived from aminoalcohols has been successfully employed in a range of catalytic reactions. These include, but are not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions.
The coordination of both the nitrogen and oxygen atoms to the metal center forms a stable five-membered ring, which can enhance the stability of the catalytic species. The 2-ethylhexyl substituent would be expected to enhance the lipophilicity of the resulting metal complex, which could be advantageous for reactions carried out in nonpolar organic solvents.
| Catalytic Reaction | Potential Role of the Ligand | Anticipated Effect of the 2-Ethylhexyl Group |
|---|---|---|
| Asymmetric Hydrogenation | Chiral environment around the metal center (if a chiral variant is used). | Increased solubility in nonpolar solvents. |
| Oxidation Reactions | Stabilization of high-oxidation-state metal centers. | May influence substrate access to the catalytic site. |
| Cross-Coupling Reactions | Modification of the electronic properties of the metal catalyst. | Enhanced catalyst stability and lifetime. |
Catalytic Roles in Polymer Synthesis (e.g., Polyurethane Foam Production, considering related tertiary aminoalcohols)
In polymer synthesis, particularly in the production of polyurethane foams, tertiary aminoalcohols are widely used as catalysts. They play a crucial role in balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The catalytic activity of these compounds significantly affects the processing parameters and the final properties of the foam.
Detailed Research Findings:
Tertiary aminoalcohols like this compound act as catalysts by activating the isocyanate group towards nucleophilic attack by the polyol (gelling) and water (blowing). The nitrogen atom is generally considered the primary catalytic center. The hydroxyl group can also react with isocyanates, incorporating the catalyst into the polymer backbone, which can reduce volatile organic compound (VOC) emissions from the final product.
The structure of the tertiary aminoalcohol influences its catalytic selectivity. Steric hindrance around the nitrogen atom can affect its ability to catalyze the gelling and blowing reactions to different extents. The 2-ethylhexyl group in this compound is a bulky substituent that would likely influence the catalyst's performance. Generally, increased steric hindrance can favor the blowing reaction over the gelling reaction.
| Tertiary Aminoalcohol Catalyst | Relative Gelling Activity | Relative Blowing Activity | Key Structural Feature |
|---|---|---|---|
| Triethanolamine | Moderate | Moderate | Three hydroxyl groups |
| N,N-Dimethylethanolamine | High | Moderate | Less steric hindrance |
| This compound (Expected) | Moderate to Low | Moderate to High | Bulky 2-ethylhexyl group |
Note: The performance data for this compound is an educated estimation based on the general structure-activity relationships of tertiary aminoalcohol catalysts and is not derived from specific experimental data for this compound.
Advanced Theoretical and Computational Investigations of 2 2 Ethylhexyl Amino Ethanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-[(2-Ethylhexyl)amino]ethanol. google.comarxiv.org
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. stackexchange.com For this compound, with its flexible ethylhexyl and ethanolamine (B43304) moieties, multiple conformations are possible due to the rotation around its single bonds.
A thorough conformational analysis would involve systematically exploring the potential energy surface to identify various local minima and the global minimum energy structure. This is crucial as the molecular conformation can significantly influence its physical and chemical properties. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for such optimizations. researchgate.net The process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, where the net forces are zero. stackexchange.com For a molecule like this compound, intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen is a key feature to investigate, as it would stabilize certain conformations.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O | ~1.43 Å |
| O-H | ~0.96 Å | |
| N-H | ~1.01 Å | |
| C-N | ~1.47 Å | |
| Bond Angle | C-O-H | ~109.5° |
| C-N-H | ~112.0° | |
| Dihedral Angle | H-O-C-C | Varies with conformation |
| C-C-N-C | Varies with conformation |
Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the electron density distribution by localizing it into bonds and lone pairs. wisc.edu For this compound, NBO analysis would quantify the donor-acceptor interactions, such as the intramolecular hydrogen bond between the lone pair on the nitrogen or oxygen and the antibonding orbital of the O-H or N-H bond, respectively. This analysis also yields information about the hybridization of atomic orbitals and the charge distribution on each atom. researchgate.net
Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to their lone pairs, while the LUMO would likely be distributed over the antibonding orbitals of the C-N and C-O bonds.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap (ΔE) | 7.7 |
Note: These values are hypothetical and serve as an illustration of typical FMO energies for an aminoalcohol.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. d-nb.info Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. nih.gov These indices provide a general measure of the molecule's reactivity.
Fukui functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.orgnih.gov By analyzing the Fukui functions, one can predict which atoms in this compound are most susceptible to reaction. For instance, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack, while the hydrogen atoms of the amine and hydroxyl groups would be susceptible to nucleophilic attack. wikipedia.org
Table 3: Hypothetical Global Reactivity Indices for this compound
| Index | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | -1.2 |
| Electronegativity (χ) | (I+A)/2 | 2.65 |
| Chemical Hardness (η) | (I-A)/2 | 3.85 |
| Global Softness (S) | 1/(2η) | 0.13 |
Note: This is an illustrative table based on the hypothetical FMO energies.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent or at an interface. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. ntnu.no
Due to its amphiphilic nature, with a polar head (amino and hydroxyl groups) and a nonpolar tail (ethylhexyl group), this compound is expected to exhibit interesting behavior in aqueous solutions, such as forming micelles or accumulating at interfaces. aps.orgacs.org MD simulations can be used to study these phenomena, as well as to calculate thermodynamic properties like the solvation free energy. acs.orgnih.gov These simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.
Computational Reaction Mechanism Analysis (e.g., for Gas Absorption Processes involving related aminoalcohols)
Computational chemistry is instrumental in elucidating reaction mechanisms. nih.gov For aminoalcohols like this compound, a key application is in carbon dioxide (CO2) capture. ntnu.noresearchgate.net DFT calculations can be used to map the potential energy surface of the reaction between the aminoalcohol and CO2, identifying the transition states and intermediates. researchgate.netnih.gov
The reaction is generally believed to proceed through either a zwitterionic intermediate or a concerted mechanism. ntnu.no Computational studies can determine the activation barriers for these pathways, providing insights into the reaction kinetics. nih.gov For this compound, the presence of the bulky ethylhexyl group might sterically hinder the reaction at the nitrogen atom, a factor that can be quantified through computational analysis.
Applications and Functional Materials Incorporating 2 2 Ethylhexyl Amino Ethanol
Corrosion Inhibition Mechanisms and Performance in Various Industrial Systems
Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are widely recognized for their efficacy as corrosion inhibitors. mdpi.com These molecules function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. mdpi.com This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. mdpi.com The presence of both a nitrogen atom in the secondary amine group and an oxygen atom in the hydroxyl group of 2-[(2-Ethylhexyl)amino]ethanol makes it a candidate for corrosion inhibition.
While direct research on this compound as a primary corrosion inhibitor is not extensively documented in the provided results, the behavior of similar amino alcohols like 2-dimethylaminoethanol (DMAE) provides significant insights. Studies on DMAE have demonstrated its effectiveness in protecting austenitic stainless steel (type 304) in acidic environments such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). edlib.netijstm.comedlib.net The inhibition efficiency of DMAE was found to increase with its concentration but decrease with rising temperature, a characteristic often associated with physisorption. edlib.netijstm.comedlib.net The adsorption of these molecules typically follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. edlib.netijstm.com
The proposed mechanism involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the metal, leading to the formation of a protective barrier. edlib.netedlib.net The branched 2-ethylhexyl group in this compound would further enhance its protective capabilities by providing a larger surface coverage area, sterically hindering the approach of corrosive species to the metal surface. This is a common strategy to improve the performance of organic corrosion inhibitors. nih.gov
Table 1: Corrosion Inhibition Performance of Amino Alcohols
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Temperature (K) |
|---|---|---|---|---|
| 2-dimethylaminoethanol (DMAE) | Stainless Steel (304) | 0.1M H₂SO₄ | 70 | 303 |
| 2-dimethylaminoethanol (DMAE) | Stainless Steel (304) | 1.0M HCl | 70.26 | 298 |
| Diethylene triamine (DETA) | Mild Steel | E60 Fuel | ~99.8 | Not Specified |
This table presents data on the performance of related amino compounds as corrosion inhibitors to infer the potential of this compound.
Development of Surfactants, Wetting Agents, and Emulsifiers
The amphiphilic nature of this compound, possessing both a hydrophobic 2-ethylhexyl tail and a hydrophilic amino-ethanol head, makes it a suitable candidate for use in surfactant systems. Surfactants are crucial components in a vast array of products, acting to reduce surface tension between different phases, such as oil and water. ontosight.ai The 2-ethylhexyl group, being a branched eight-carbon chain, provides significant hydrophobicity. wikipedia.org
While 2-ethylhexanol itself is primarily used as a precursor for plasticizers and solvents, its derivatives are being explored as nonionic surfactants. wikipedia.orgnih.govresearchgate.net The modification of 2-ethylhexanol through ethoxylation and propoxylation has been shown to yield effective, low-foaming nonionic surfactants. nih.govresearchgate.net Similarly, this compound can be considered a foundational structure for the synthesis of more complex surfactants. Its amino group can be further functionalized, for instance, by reacting with ethylene (B1197577) oxide to create polyethoxylated derivatives with tailored hydrophilic-lipophilic balance (HLB) values.
The compound and its derivatives can function as:
Wetting Agents: By lowering the surface tension of a liquid, they allow it to spread more easily across a solid surface. This is crucial in applications like coatings, inks, and agrochemical formulations.
Emulsifiers: These molecules stabilize emulsions, which are mixtures of immiscible liquids like oil and water. google.com The hydrophobic tail of this compound would orient itself into the oil phase, while the hydrophilic head would remain in the water phase, forming a stabilizing layer around the oil droplets. The presence of ethanol (B145695) in a formulation can influence the stability of emulsions by altering the solubility of the surfactant and the viscosity of the continuous phase. nih.govresearchgate.net
The effectiveness of such surfactants is often evaluated by their critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC. nih.govresearchgate.net For 2-ethylhexanol-based nonionic surfactants, these properties are comparable to those derived from linear fatty alcohols. nih.govresearchgate.net
Role as a Chemical Intermediate in the Synthesis of Advanced Materials
The reactivity of the secondary amine and primary hydroxyl groups makes this compound a valuable chemical intermediate for the synthesis of a variety of more complex molecules and advanced materials. nih.gov
The amine and hydroxyl functionalities of this compound allow it to act as a curing agent or a modifier for epoxy resins. The amine group can react with the epoxide rings of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer. The hydroxyl group can also participate in the curing process, particularly in the presence of specific catalysts.
The incorporation of the 2-ethylhexyl group into the polymer backbone can impart desirable properties such as increased flexibility, impact resistance, and hydrophobicity. This is due to the internal plasticizing effect of the branched alkyl chain. Related amino alcohols, such as 2-(2-aminoethoxy)ethanol, are known to be used as building blocks for modifying epoxy resins, particularly for applications like cationic electrodeposition coatings. ulprospector.comgoogle.com
In the fields of bioconjugate chemistry and solid-phase peptide synthesis (SPPS), linker or spacer molecules are often required to connect different molecular entities without interfering with their function. nih.gov The bifunctional nature of this compound, with its amine and hydroxyl groups, allows it to serve this purpose.
The amine group can be protected and the hydroxyl group can be attached to a solid support resin. The protecting group on the amine can then be removed to allow for the coupling of a peptide or another biomolecule. Alternatively, the amine can be used to react with a carboxyl group on a target molecule, while the hydroxyl group can be functionalized for further reactions. The 2-ethylhexyl group provides a hydrophobic spacer arm, which could be advantageous in specific applications where interaction with a hydrophobic environment is desired. The principles of SPPS involve the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support via a linker. nih.gov
Fluorescent sensors are designed to detect the presence of specific ions or molecules through a change in their fluorescence properties. The design of these sensors often involves a fluorophore (the light-emitting component) and a receptor that selectively binds to the target analyte. The interaction between the receptor and the analyte causes a conformational or electronic change in the fluorophore, leading to a detectable change in the fluorescence signal. nih.gov
Amino alcohols can be incorporated into the structure of fluorescent sensors. For instance, the amine group can act as a binding site for metal ions like zinc (Zn²⁺). nih.gov The binding of the metal ion to the amine can alter the electronic properties of the molecule, which in turn can affect the fluorescence of a nearby fluorophore. The 2-ethylhexyl group could be used to tune the solubility of the sensor molecule, making it more compatible with non-polar environments or cellular membranes. While specific examples using this compound were not found, the general principles of fluorescent sensor design suggest its potential utility in this area. nih.govnih.gov
Application in Gas Absorption and Separation Technologies (e.g., CO2 Capture, considering related aminoalcohols)
The capture of carbon dioxide (CO₂) from industrial flue gases and the atmosphere is a critical technology for mitigating climate change. Aqueous solutions of amines are the most mature technology for post-combustion CO₂ capture. google.com The amine reacts with the acidic CO₂ gas, capturing it from the gas stream. The CO₂ can then be released by heating the amine solution, regenerating the solvent for reuse.
Alkanolamines, which contain both an amine and a hydroxyl group, are particularly effective for this purpose. The amine group provides the basicity for reacting with CO₂, while the hydroxyl group increases the solubility of the amine in water and can influence the reaction kinetics. While monoethanolamine (MEA) is the benchmark solvent, there is significant research into new amine-based solvents with improved performance, such as higher CO₂ loading capacity and lower energy requirements for regeneration. rsc.orgresearchgate.net
Blends of different amines are often used to optimize the absorption and desorption characteristics. For example, a blend of a tertiary amine like 2-(diethylamino)ethanol (B1670525) (DEEA) and a primary/secondary amine like 2-((2-aminoethyl)amino)ethanol (AEEA) has been shown to form a biphasic solvent system that can significantly reduce the energy penalty of CO₂ capture. rsc.orgresearchgate.net In such systems, the CO₂-rich phase can be selectively sent to the stripper, reducing the volume of liquid that needs to be heated.
Table 2: Performance of Amino Alcohols in CO₂ Capture
| Amine(s) | Key Finding | Reference |
|---|---|---|
| 2-(diethylamino)-ethanol (DEEA) & 2-((2-aminoethyl)amino) ethanol (AEEA) | Biphasic solvent with 60% higher CO₂ capacity and 44% lower regeneration energy than MEA. | rsc.org |
| 2-(ethylamino)ethanol (EMEA) | CO₂ capture efficiency of ~88% for fresh amine and ~79% for regenerated solutions in direct air capture. | researchgate.net |
| Hexamethylenediamine (HMDA) & 2-Dimethylaminoethanol (DMAE) | Higher cyclic capacity (1.5951 mol CO₂/L) compared to 30 wt% MEA. | repec.org |
This table summarizes the performance of related amino alcohols in CO₂ capture applications, suggesting the potential of this compound in this area.
Analytical Methodologies for the Characterization and Quantification of 2 2 Ethylhexyl Amino Ethanol
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 2-[(2-ethylhexyl)amino]ethanol, providing the means to separate it from complex mixtures for subsequent identification and quantification. Both gas and liquid chromatography have been utilized, each with its own set of advantages and challenges.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of amino alcohols like this compound can be challenging due to their polarity and the presence of active hydrogen atoms, which can lead to poor peak shape and adsorption on the chromatographic column. gcms.cz Despite these challenges, methods for the direct analysis of related aminoethanol compounds have been developed.
NIOSH Method 2007, for instance, details the analysis of several aminoethanol compounds using a packed GC column (10% Carbowax 20M + 2% KOH on 80/100 mesh Chromosorb WAW) with flame ionization detection (FID). wikisource.orgcdc.gov The basic nature of the analytes necessitates the use of a base-deactivated column to prevent peak tailing. While this method is designed for compounds like 2-diethylaminoethanol and 2-dibutylaminoethanol, the principles are applicable to this compound. wikisource.orgcdc.gov For improved separation and peak shape, specialized capillary columns, such as the Agilent CP-Sil 8 CB for Amines, are recommended for the analysis of polar amines. gcms.cz
Mass spectrometric (MS) detection coupled with GC provides definitive identification based on the mass spectrum of the analyte. For underivatized this compound, electron ionization (EI) would likely produce characteristic fragments resulting from the cleavage of the C-C bond adjacent to the nitrogen atom and the loss of the hydroxyl group. The use of headspace GC-MS has been effective for the analysis of related compounds like 2-ethylhexyl nitrate (B79036) in complex matrices such as diesel fuel. nih.gov
Table 1: GC-FID Conditions for Aminoethanol Compounds (Adapted from NIOSH Method 2007)
| Parameter | Value |
| Column | 1.8 m x 2-mm ID silanized glass, 10% Carbowax 20M + 2% KOH on 80/100 mesh Chromosorb WAW |
| Carrier Gas | N₂ or He, 30 mL/min |
| Injection Temperature | 150 °C |
| Detector Temperature | 250 °C |
| Column Temperature | 90 °C (3 min hold), then ramp to 225 °C at 16 °C/min (6 min hold) |
| Detection | Flame Ionization Detector (FID) |
| This table is based on NIOSH Method 2007 for related aminoethanol compounds and may require optimization for this compound. wikisource.orgcdc.gov |
Liquid chromatography, particularly HPLC, is well-suited for the analysis of less volatile and thermally labile compounds. However, a significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which is necessary for sensitive detection by common UV detectors. oup.com Direct analysis with UV detection is therefore often not feasible for trace-level quantification.
To overcome this limitation, alternative detection methods can be employed. For instance, ethanolamines can be analyzed using a refractive index (RI) detector, although this detector generally offers lower sensitivity and is not compatible with gradient elution. helixchrom.com More advanced detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can also be used for the analysis of non-UV-absorbing compounds.
For UV detection to be effective, pre-column derivatization is typically required to attach a UV-absorbing or fluorescent tag to the molecule. OSHA has published methods for ethanolamine (B43304) that involve derivatization with 1-naphthylisothiocyanate (NITC), which introduces a chromophore allowing for UV detection. osha.gov Another common derivatizing agent for primary and secondary amines is o-phthalaldehyde (B127526) (OPA), which reacts with the amine in the presence of a thiol to form a highly fluorescent isoindole derivative, enabling sensitive detection. nih.govresearchgate.net
Table 2: HPLC Conditions for Derivatized Ethanolamine (Adapted from OSHA Method PV2111)
| Parameter | Value |
| Derivatizing Agent | 1-Naphthylisothiocyanate (NITC) |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water |
| Detection | UV at 254 nm or 280 nm |
| This table is based on a method for ethanolamine and would require adaptation for this compound. osha.gov |
Derivatization Strategies for Enhanced Chromatographic Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. researchgate.net For this compound, derivatization is a key strategy to overcome the challenges associated with its direct analysis by GC and HPLC.
Silylation is a widely used derivatization technique for GC analysis, involving the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This process increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved peak shape and resolution. researchgate.netchemcoplus.co.jp
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-bis(trimethylsilyl)acetamide (BSA). tcichemicals.com The reaction involves treating the sample containing this compound with the silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a suitable solvent. The resulting TMS derivative of this compound is then readily analyzable by GC-MS. The mass spectrum of the TMS derivative typically shows characteristic fragments that are useful for structural confirmation. nih.gov
Table 3: Silylation Derivatization for GC Analysis
| Reagent | Target Functional Groups | Advantages | Typical Reaction Conditions |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH | Produces volatile and stable TMS derivatives, by-products are highly volatile. tcichemicals.com | Heating with the reagent (e.g., 60-100 °C) in a suitable solvent. |
| BSA (N,O-Bis(trimethylsilyl)acetamide) | -OH, -NH | Highly reactive towards nitrogenous compounds. tcichemicals.com | Reaction at room temperature or with heating, often with a catalyst like TMCS. tcichemicals.com |
Acylation is another effective derivatization strategy for amines and alcohols, where an acyl group is introduced into the molecule. Trifluoroacetylation, using trifluoroacetic anhydride (B1165640) (TFAA), is a common acylation method for GC analysis. researchgate.net The resulting trifluoroacetyl derivatives are more volatile and produce excellent peak shapes. researchgate.net
The reaction of this compound with TFAA would lead to the formation of the N,O-bis(trifluoroacetyl) derivative. These derivatives are particularly suitable for detection by electron capture detection (ECD) due to the presence of electronegative fluorine atoms, which can significantly enhance sensitivity. When analyzed by GC-MS, these derivatives often exhibit characteristic fragmentation patterns. researchgate.net
Carbonyl-based derivatization is a specific approach for primary amines. NIOSH Method 2007 describes the derivatization of 2-aminoethanol with benzaldehyde (B42025) to form a Schiff base (2-benzylideneaminoethanol). cdc.gov This derivatization increases the molecular weight of the analyte, which can improve its chromatographic behavior and lower the detection limit in GC analysis. cdc.gov This principle can be extended to this compound, which contains a secondary amine. While the reactivity of the secondary amine with benzaldehyde might be lower than that of a primary amine, this approach could potentially be adapted for its analysis.
Sample Preparation and Extraction Protocols for Analytical Purposes (e.g., Solvent Elution, Adsorption onto Resins)
The preparation of samples for the analysis of this compound is a critical step that dictates the accuracy and sensitivity of subsequent quantification. The choice of protocol depends heavily on the sample matrix, which can range from industrial process streams and corrosion inhibitor packages to environmental samples. researchgate.netacademicjournals.org Given that alkanolamines are highly water-soluble, methods must be tailored to efficiently extract these polar compounds. researchgate.net
Solvent Elution and Liquid-Liquid Extraction (LLE): Conventional solvent extraction is a primary method for isolating alkyl alkanolamines. This often involves partitioning the analyte between an aqueous phase and an immiscible organic solvent. For basic compounds like amines, adjusting the pH of the aqueous sample is crucial to ensure the analyte is in a neutral, un-ionized state, which enhances its solubility in the organic phase. Common organic solvents for extraction include methylene (B1212753) chloride and n-hexane. pdx.eduresearchgate.net In some cases, a combination of solvents or direct aqueous injection into the analytical instrument may be employed, particularly for highly contaminated samples. researchgate.net
Adsorption onto Resins (Solid-Phase Extraction - SPE): Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of amines, offering advantages such as reduced solvent consumption and high recovery rates. nist.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent (resin). The analyte of interest is retained on the resin while the matrix components are washed away. Subsequently, the analyte is eluted from the resin using a small volume of a suitable solvent.
For alkanolamines, various types of resins can be employed:
Activated Charcoal: This is effective for adsorbing a wide range of organic compounds. An analytical procedure for the related compound 2-ethyl-1-hexanol involves stripping from water, adsorption onto activated charcoal-filled tubes, and subsequent solvent elution. researchgate.net
Ion-Exchange Resins: Since amines are basic, cation-exchange resins are highly effective. The process involves retaining the protonated amine on the resin. Advanced cation-exchange columns with mixed functional groups (carboxylated, phosphorylated, and sulfonated) have shown enhanced selectivity for alkanolamines. chemicalbook.com
Polymeric Resins: Macroporous polymeric resins, such as those with a polystyrene-divinylbenzene matrix, can effectively retain organic molecules through hydrophobic interactions. academicjournals.org
After adsorption, the elution is typically performed with a solvent that disrupts the interaction between the analyte and the resin. For ion-exchange resins, this may involve using a buffer with a high salt concentration or a pH that neutralizes the analyte. For polymeric resins, an organic solvent like methanol (B129727) or acetonitrile is common.
Table 1: Overview of Sample Preparation Techniques for Alkanolamines
| Technique | Principle | Typical Adsorbent/Solvent | Application Notes |
|---|---|---|---|
| Solvent Elution (LLE) | Partitioning between immiscible liquid phases. | Organic solvents (e.g., methylene chloride, n-hexane). | pH adjustment of the aqueous phase is often necessary to neutralize the amine for efficient extraction. pdx.edu |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid phase from a liquid sample. | Activated charcoal, ion-exchange resins, polymeric resins. | Allows for concentration and purification of the analyte from complex matrices. nist.govresearchgate.net |
| Adsorption onto Impregnated Filters | Airborne analytes are captured on a chemically treated filter. | Quartz fiber filter impregnated with methanesulfonic acid. | Primarily used for sampling alkanolamines from workplace air. researchgate.net |
Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)
Following extraction and purification, spectroscopic methods are employed to provide unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) allow for the assignment of protons to specific locations in the structure. For this compound, one would expect to see signals corresponding to the hydroxyl (-OH) proton, the protons on the carbons adjacent to the nitrogen and oxygen atoms, the methine proton (-CH-) in the ethylhexyl group, and the various methylene (-CH₂-) and methyl (-CH₃) protons of the alkyl chain. libretexts.orglibretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and bonding to electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Structural Unit | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₃ (terminal methyls) | 0.7 - 1.0 | Triplet (t) |
| -CH₂- (alkyl chain) | 1.2 - 1.6 | Multiplet (m) |
| -CH- (chiral center) | 1.4 - 1.8 | Multiplet (m) |
| N-H (amine) | Variable (typically 1.0 - 3.0) | Broad Singlet (br s) |
| -CH₂-N- | 2.5 - 3.0 | Multiplet (m) |
| -CH₂-OH | 3.5 - 4.5 | Multiplet (m) |
| -OH (hydroxyl) | Variable (typically 2.0 - 5.0) | Broad Singlet (br s) |
Note: Predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary. libretexts.orglibretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation at specific wavenumbers. For this compound, the key functional groups are the hydroxyl (-OH) and the secondary amine (-NH-). The IR spectrum would be expected to show characteristic absorption bands for these groups, as well as for C-H, C-O, and C-N bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200 - 3600 (broad) |
| Secondary Amine | N-H stretch | 3300 - 3500 (moderate, sharp) |
| Alkyl | C-H stretch | 2850 - 3000 |
| Alcohol | C-O stretch | 1050 - 1260 |
| Amine | C-N stretch | 1020 - 1250 |
Note: Expected ranges are based on standard IR correlation tables. docbrown.info
Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is a highly sensitive and specific method for identifying and quantifying compounds in a mixture. academicjournals.org
For volatile amines, analysis by GC-MS is common. nih.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight, although this peak can sometimes be weak or absent for alcohols and amines. More prominent would be the fragment ions resulting from characteristic cleavage patterns, such as alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom), which is a dominant fragmentation pathway for amines and alcohols. Derivatization, for example with trifluoroacetic anhydride, is a common strategy to improve the chromatographic behavior and produce characteristic fragments of long-chain alkyl amines. pdx.edugoogle.com
Future Research Directions and Emerging Areas for 2 2 Ethylhexyl Amino Ethanol Research
Development of Sustainable and Economically Viable Synthetic Pathways
The drive towards greener and more cost-effective chemical production is a central theme in the future of 2-[(2-Ethylhexyl)amino]ethanol synthesis. Traditional synthesis routes are often scrutinized for their environmental impact and economic feasibility. chemistryjournals.net Future research will prioritize the development of sustainable pathways that align with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. researchgate.net
Key areas of investigation will include:
Alternative Feedstocks and Solvents: Research will likely explore the use of renewable starting materials and environmentally benign solvents, such as water or ionic liquids, to replace traditional petroleum-based feedstocks and volatile organic solvents. chemistryjournals.net
Catalytic Efficiency: The development of highly efficient and selective catalysts will be crucial to improve reaction yields and minimize waste. This includes exploring both homogeneous and heterogeneous catalyst systems.
Techno-Economic Analysis: A critical aspect of developing new synthetic routes is the thorough techno-economic analysis (TEA) to ensure that sustainable methods are also economically competitive. researchgate.netcetjournal.it This involves evaluating factors such as capital expenditure (CAPEX), chemical input costs, and the potential for product diversification to enhance profitability. mdpi.com
Exploration of Novel Catalytic Systems and Asymmetric Applications
The unique structure of this compound, containing both a secondary amine and a primary alcohol, makes it a promising candidate for use in novel catalytic systems. Its derivatives have the potential to act as chiral ligands in asymmetric synthesis, a critical area in the production of pharmaceuticals and other fine chemicals. youtube.com
Future research in this domain will likely focus on:
Ligand Design and Synthesis: The synthesis of new chiral ligands derived from this compound for use in asymmetric catalysis. This could involve modifications to the ethylhexyl group or the ethanolamine (B43304) backbone to fine-tune the steric and electronic properties of the ligand.
Asymmetric Transformations: Investigating the application of these novel catalytic systems in a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The goal is to achieve high enantioselectivity and yield for the desired stereoisomer. nih.govnih.gov
Enzymatic and Chemoenzymatic Routes: The integration of biocatalysis, using enzymes like imine reductases or lyases, offers an environmentally friendly and highly selective approach to producing chiral amino alcohols. nih.gov Chemoenzymatic processes, which combine enzymatic and chemical steps, could provide efficient pathways to complex chiral molecules. wiley-vch.de
In-depth Mechanistic Understanding of Complexation and Surface Interactions
A deeper understanding of the fundamental chemical and physical interactions of this compound is essential for optimizing its existing applications and unlocking new ones. This includes studying its behavior in solution, at interfaces, and its ability to form complexes with metal ions.
Key research areas will include:
Metal Complexation Studies: Detailed investigation into the coordination chemistry of this compound with various metal ions. This involves characterizing the structure and stability of the resulting complexes using techniques like X-ray crystallography and various spectroscopic methods.
Surface Activity and Interfacial Behavior: The amphiphilic nature of this compound, with its hydrophobic ethylhexyl group and hydrophilic amino-alcohol head, suggests it has interesting surface-active properties. ontosight.ai Research will likely focus on understanding its behavior at liquid-liquid and liquid-solid interfaces, which is crucial for applications in emulsification, corrosion inhibition, and mineral processing.
Computational Modeling: The use of computational chemistry, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms, complexation energies, and the electronic structure of this compound and its derivatives. This can help in the rational design of new catalysts and functional materials.
Design and Synthesis of Next-Generation Functional Materials with Tunable Properties
The versatile chemical structure of this compound makes it an attractive building block for the synthesis of a wide range of functional materials. By strategically modifying its structure, it is possible to create materials with tailored properties for specific applications.
Future research will likely explore the following areas:
Polymer and Surfactant Synthesis: Using this compound as a monomer or functionalizing agent in the synthesis of novel polymers and surfactants. The incorporation of the ethylhexyl group can be used to control the hydrophobicity and self-assembly behavior of these materials. ontosight.ai
Corrosion Inhibitors: Building upon its known application as a corrosion inhibitor, research will focus on designing and synthesizing more effective and environmentally friendly derivatives. This involves understanding the mechanism of inhibition at the metal surface and optimizing the molecular structure for maximum protection.
Functionalized Nanomaterials: The covalent attachment of this compound or its derivatives to the surface of nanomaterials (e.g., nanoparticles, nanotubes) can impart new functionalities. These functionalized nanomaterials could have applications in areas such as catalysis, sensing, and drug delivery.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Ethylhexyl)amino]ethanol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or alkylation. For example:
- Step 1 : React 2-ethylhexylamine with 2-bromoethanol in a polar aprotic solvent (e.g., toluene) using triethylamine as a base to neutralize HBr. Heat at 80–100°C for 2–4 hours under inert atmosphere .
- Step 2 : Purify the crude product via column chromatography (C18 reverse-phase, acetonitrile/water gradient) or distillation under reduced pressure to remove unreacted starting materials .
Optimization Tips : - Vary reaction time and temperature to mitigate steric hindrance from the branched ethylhexyl group.
- Use excess 2-bromoethanol (1.2–1.5 equiv) to drive the reaction to completion.
Q. How can the purity and structure of this compound be validated experimentally?
- Analytical Techniques :
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- LogP : Estimated ~2.5 (hydrophobic due to ethylhexyl chain) .
- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.
- Stability : Hygroscopic; store under nitrogen at 4°C to prevent oxidation of the amino group .
Advanced Research Questions
Q. How does steric hindrance from the ethylhexyl group influence reaction kinetics in further derivatization?
The ethylhexyl group’s branching reduces nucleophilicity of the amino group, slowing reactions like acylation or sulfonation. Methodological Solutions :
Q. What strategies resolve contradictions in reported yields for aminoethanol-based intermediates?
Discrepancies often arise from:
- Solvent Polarity : Low-polarity solvents (toluene) favor alkylation but may reduce solubility.
- Workup Protocols : Incomplete removal of byproducts (e.g., triethylamine hydrochloride) can skew yield calculations.
Recommendation : Replicate reactions using controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate yields via gravimetric analysis .
Q. How can this compound be utilized in pharmaceutical intermediate synthesis?
Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?
Q. How does the compound’s logD affect its performance in biphasic reaction systems?
- logD (pH 7.4) : ~2.5 enables partitioning into organic phases, making it suitable for phase-transfer catalysis.
- Experimental Design : Use in Suzuki-Miyaura reactions with aqueous/organic biphasic systems (e.g., toluene/water) to enhance catalyst recycling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
